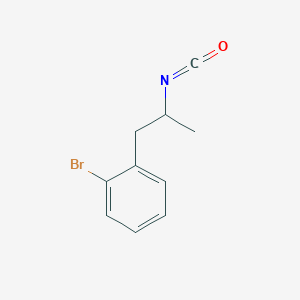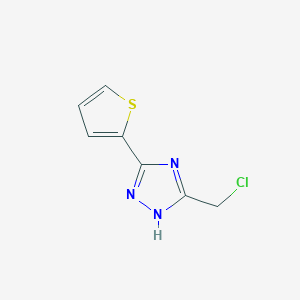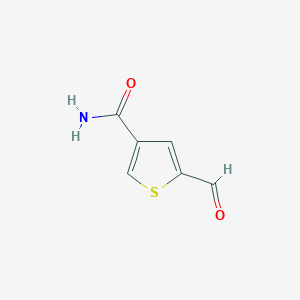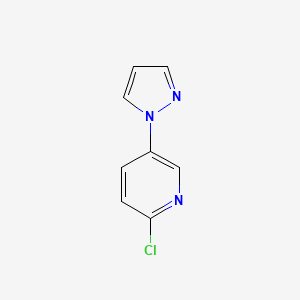
1-(1,3-苯并二氧杂环-5-基羰基)氮杂环丁烷-3-羧酸
描述
1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid is a chemical compound with the CAS Number: 1350989-18-2 . It has a molecular weight of 249.22 .
Synthesis Analysis
The synthesis of azetidines, which are four-membered heterocycles, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method allows for the preparation of azetidines bearing alkyl, allyl, vinyl, and benzyl groups .Molecular Structure Analysis
The IUPAC name of the compound is 1-(1,3-benzodioxol-5-ylcarbonyl)-3-azetidinecarboxylic acid . The Inchi Code is 1S/C12H11NO5/c14-11(13-4-8(5-13)12(15)16)7-1-2-9-10(3-7)18-6-17-9/h1-3,8H,4-6H2,(H,15,16) .Chemical Reactions Analysis
Azetidines are known for their reactivity driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . The reactivity of azetidines can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 249.22 .科学研究应用
合成和抗菌活性:
- 合成途径:合成途径涉及将 1,3-苯并二氧杂环-5-羧酸转化为各种磺酰胺。该过程从转化为 1,3-苯并二氧杂环-5-羧酸乙酯开始,然后转化为 1,3-苯并二氧杂环-5-碳酰肼。最终产物 2-(1,3-苯并二氧杂环-5-基羰基)芳基磺酰肼衍生物是通过水性介质中的良性方法合成的 (Siddiqa 等人,2014 年)。
- 抗菌评价:通过测定这些化合物的最小抑菌浓度 (MIC) 来测试它们的体外抗菌活性。其中,带有 2-羟基-3,5-二氯苯基基团的分子对各种细菌菌株表现出最高的活性,显示出中等的活性 (Siddiqa 等人,2014 年)。
开环反应和不对称合成:
- 开环反应:使用 O 亲核试剂和芳香族 C 亲核试剂检查了 3-芳基-1-苄基氮丙啶-2-羧酸酯的亲核开环反应。反应的立体专一性因底物和条件而异。在某些情况下,C(3) 处的构型反转是主要反应途径,表明反应行为复杂,并为不对称合成提供了途径 (Manaka 等人,2007 年)。
氮杂环丁烷衍生物及其应用:
- 氮杂环丁烷衍生物的合成:报道了改进的克级受保护 3-卤代氮杂环丁烷的合成,将其确立为药学中的多功能结构单元。这些中间体已被用于制备一系列高价值的氮杂环丁烷-3-羧酸衍生物,扩大了氮杂环丁烷在药物化合物中的应用范围 (Ji 等人,2018 年)。
多羟基氮杂环丁烷糖苷:
- 合成和糖苷酶抑制活性:介绍了从 d-葡萄糖合成氮杂环丁烷糖苷。在合成的化合物中,N-甲基化化合物对黑曲霉的淀粉糖苷酶表现出显着的抑制活性,在微摩尔范围内,表明了潜在的药用应用 (Lawande 等人,2015 年)。
安全和危害
生化分析
Biochemical Properties
1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of 1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to alter the expression of specific genes, leading to changes in cellular behavior and function. Additionally, it impacts metabolic processes by modulating the activity of key enzymes involved in cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, leading to either inhibition or activation of their function . These binding interactions can result in changes in gene expression, further influencing cellular processes. The compound’s ability to modulate enzyme activity is a crucial aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of 1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact on cellular function. Toxicity studies have indicated that high doses of this compound can cause significant cellular damage.
Metabolic Pathways
1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . The compound’s impact on metabolic pathways can lead to changes in the overall metabolic state of cells, affecting their growth and function.
Transport and Distribution
The transport and distribution of 1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in modulating cellular processes.
Subcellular Localization
1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . The compound’s localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution.
属性
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-11(13-4-8(5-13)12(15)16)7-1-2-9-10(3-7)18-6-17-9/h1-3,8H,4-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUPFVVRYMQLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


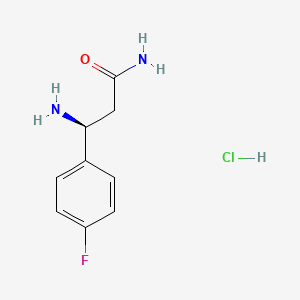
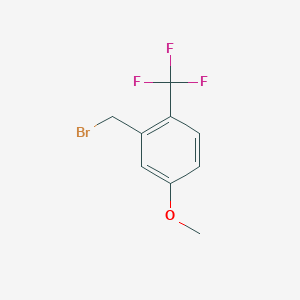
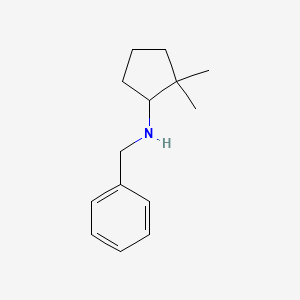
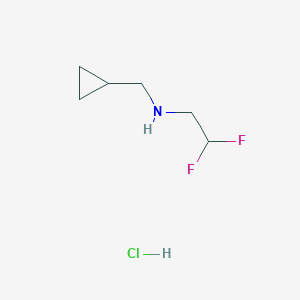
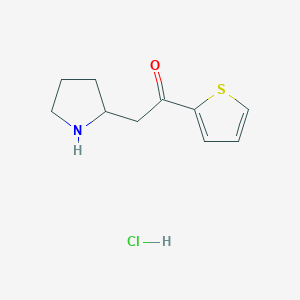
![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)

![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1376093.png)
![3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride](/img/structure/B1376095.png)
